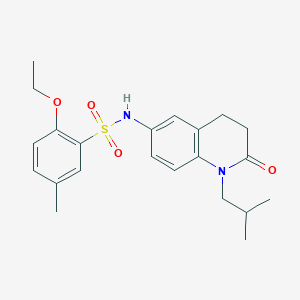
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a derivative of tetrahydroquinoline and sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific compound has been studied for its potential as a Kv2.1 potassium channel inhibitor.
1. Kv2.1 Inhibition
Kv2.1 channels play a significant role in neuronal excitability and apoptosis. Inhibiting these channels may prevent cell death in conditions like ischemic stroke. The compound has shown promising results in reducing apoptosis in neuronal cell lines exposed to oxidative stress (IC50 values in the low micromolar range) .
2. Antitumor Activity
The compound's sulfonamide moiety suggests potential antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including ovarian cancer (A2780). It exhibited dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
The mechanisms underlying the biological activities of this compound include:
- Ion Channel Modulation : By selectively inhibiting Kv2.1 channels, the compound alters ion flow across membranes, which is crucial for maintaining cellular excitability and survival.
- Apoptosis Induction : The compound activates caspases involved in the apoptosis pathway. Studies indicate that it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like BCL-2 .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Biological Applications
1. Anticancer Activity
Preliminary research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve modulation of signaling pathways that regulate cell survival and apoptosis. For example, one study highlighted its ability to inhibit cell proliferation through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
2. Antimicrobial Properties
The sulfonamide functional group in this compound contributes to its antimicrobial activity. It has been observed to inhibit the growth of several bacterial strains by interfering with folate synthesis pathways, similar to traditional sulfa drugs. This property makes it a candidate for further development as an antimicrobial agent against resistant bacterial infections.
3. Neuroprotective Effects
Research on related compounds suggests that 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide may offer neuroprotective benefits. In models of ischemic stroke, compounds with similar structures have demonstrated the ability to reduce neuronal apoptosis and infarct volume, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of this compound and its analogs:
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science due to its unique chemical structure. Its sulfonamide group can facilitate interactions with polymers and other materials, potentially leading to the development of novel drug delivery systems or bioactive materials.
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-28-20-10-6-16(4)12-21(20)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJHLOISCWVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













